1-(3,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine
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Overview
Description
1-(3,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 3,4-dichlorobenzyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-(methylsulfonyl)piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives without the sulfonyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
4-(Methylsulfonyl)piperazine:
Uniqueness
1-(3,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both the 3,4-dichlorobenzyl and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16Cl2N2O2S |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16Cl2N2O2S/c1-19(17,18)16-6-4-15(5-7-16)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
INTFINBVMTXIEG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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